molecular formula C11H14Cl3NO B13333726 Ethyl 3-(3,4-dichlorophenyl)propanimidate hydrochloride

Ethyl 3-(3,4-dichlorophenyl)propanimidate hydrochloride

Cat. No.: B13333726
M. Wt: 282.6 g/mol
InChI Key: BOAFJUMBHWNILC-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dichlorophenyl)propanimidate hydrochloride is a chemical compound with the molecular formula C11H14Cl3NO. It is known for its applications in various fields of scientific research, particularly in organic synthesis and biochemical studies. The compound is characterized by the presence of a dichlorophenyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-dichlorophenyl)propanimidate hydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with ethylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride to facilitate the reduction process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dichlorophenyl)propanimidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-dichlorophenyl)propanimidate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their activity. This mechanism is particularly useful in studying enzyme kinetics and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(3,4-dichlorophenyl)propanimidate hydrochloride is unique due to its dichlorophenyl group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in specific synthetic applications where other carbodiimides may not be suitable .

Properties

Molecular Formula

C11H14Cl3NO

Molecular Weight

282.6 g/mol

IUPAC Name

ethyl 3-(3,4-dichlorophenyl)propanimidate;hydrochloride

InChI

InChI=1S/C11H13Cl2NO.ClH/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8;/h3,5,7,14H,2,4,6H2,1H3;1H

InChI Key

BOAFJUMBHWNILC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CCC1=CC(=C(C=C1)Cl)Cl.Cl

Origin of Product

United States

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